
(2-Bromo-3-oxobutyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-oxobutyl) acetate is an organic compound with the molecular formula C6H9BrO3 It is a derivative of butyl acetate, where the butyl group is substituted with a bromo and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-oxobutyl) acetate typically involves the bromination of 3-oxobutyl acetate. One common method is the reaction of 3-oxobutyl acetate with bromine in the presence of a catalyst such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3-oxobutyl) acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted acetates.
Reduction: Formation of (2-Bromo-3-hydroxybutyl) acetate.
Oxidation: Formation of (2-Bromo-3-oxobutyric) acid.
Aplicaciones Científicas De Investigación
(2-Bromo-3-oxobutyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-oxobutyl) acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-3-oxobutyl) acetate
- (2-Iodo-3-oxobutyl) acetate
- (2-Bromo-3-hydroxybutyl) acetate
Uniqueness
(2-Bromo-3-oxobutyl) acetate is unique due to its specific reactivity profile, which is influenced by the presence of both the bromo and oxo groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions.
Propiedades
Número CAS |
648432-78-4 |
|---|---|
Fórmula molecular |
C6H9BrO3 |
Peso molecular |
209.04 g/mol |
Nombre IUPAC |
(2-bromo-3-oxobutyl) acetate |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3 |
Clave InChI |
AZSCKBODRKBTOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(COC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)

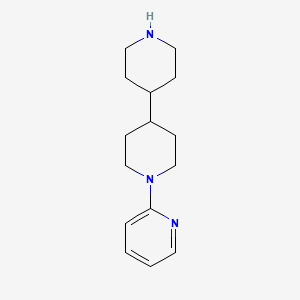

![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
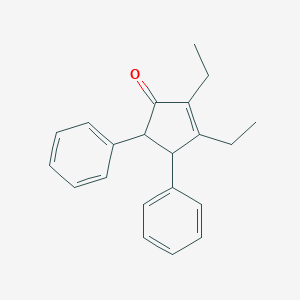

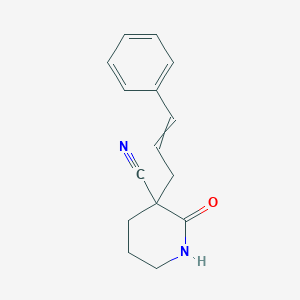
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
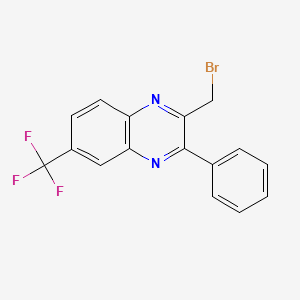
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
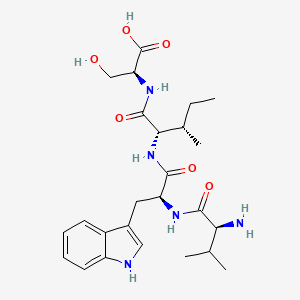
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
